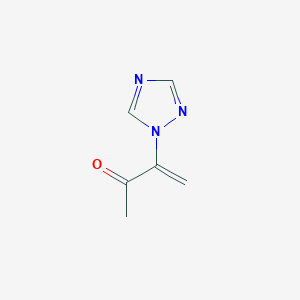
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is a derivative of butenone, which is a highly reactive molecule that can participate in various chemical reactions. The addition of 1H-1,2,4-triazol-1-yl group to butenone has resulted in the formation of a new compound that exhibits unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- is not fully understood, but studies have suggested that it may act by inhibiting key enzymes and proteins involved in various cellular processes. This inhibition can lead to the disruption of vital cellular functions, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- can have significant biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- in lab experiments is its potent biological activity, which can lead to significant results. However, its high reactivity and potential toxicity can also pose a challenge, requiring careful handling and storage. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the study of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-. One of the most promising is the development of new pharmaceuticals based on this compound, particularly for the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other fields, such as materials science and agriculture. Finally, the development of new synthesis methods and modifications to existing methods could lead to the production of more potent and effective derivatives of this compound.
Méthodes De Synthèse
The synthesis of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- can be achieved through various methods, including the reaction of butenone with 1H-1,2,4-triazole in the presence of a suitable catalyst. This reaction results in the formation of a yellow-colored solid that can be purified through recrystallization. Other methods of synthesis include the use of alternative catalysts and solvents, as well as modifications to the reaction conditions.
Applications De Recherche Scientifique
The unique properties of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- have led to its application in various scientific research fields. One of the most significant applications is in the field of pharmaceuticals, where this compound has been shown to exhibit potent antimicrobial and antifungal activities. It has also been found to have potential anticancer properties, making it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
104940-87-6 |
|---|---|
Nom du produit |
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3-(1,2,4-triazol-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3 |
Clé InChI |
JCNKYWSKIBJYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1C=NC=N1 |
SMILES canonique |
CC(=O)C(=C)N1C=NC=N1 |
Autres numéros CAS |
104940-87-6 |
Synonymes |
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



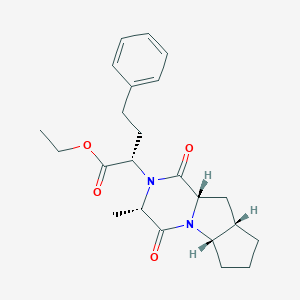
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
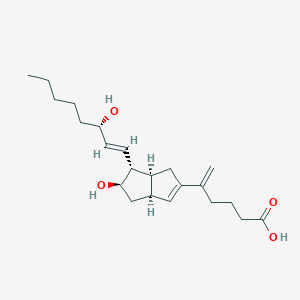
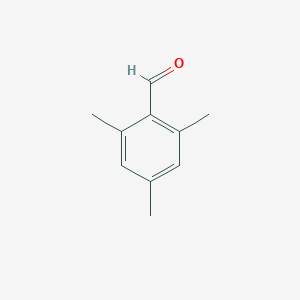
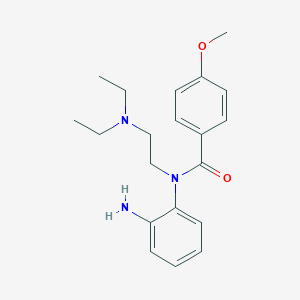
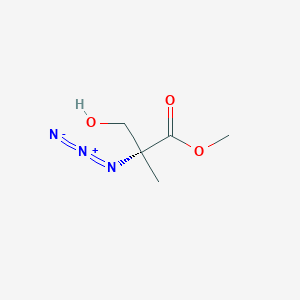
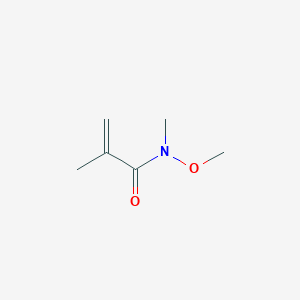
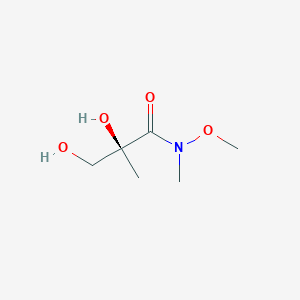
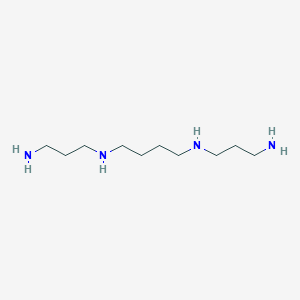
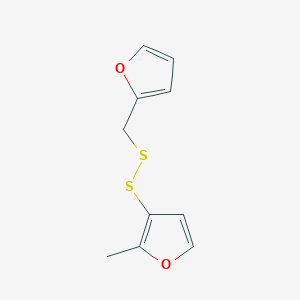
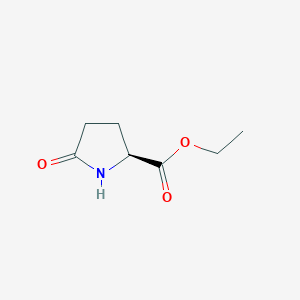
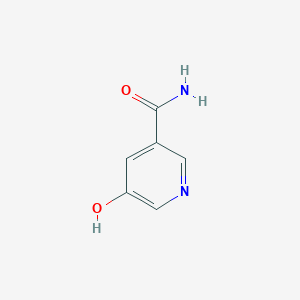
![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)